3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
3-(3-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a 3-bromophenyl group and at position 6 with a sulfanyl-linked methyl-oxadiazole moiety.
The synthesis of analogous pyridazine derivatives often involves nucleophilic substitution or coupling reactions. For instance, sulfonate pyridazine compounds (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) are synthesized via reaction of sulfonyl chlorides with pyridazine precursors in pyridine, followed by acid workup and purification . While this method focuses on sulfonate esters, the target compound’s sulfanyl group suggests alternative synthetic routes, such as thiol-ene coupling or nucleophilic displacement of leaving groups.
Pyridazine derivatives are studied for diverse biological activities, including kinase inhibition and antimicrobial effects. The bromophenyl and dimethoxyphenyl substituents may enhance lipophilicity and receptor binding, positioning this compound as a candidate for drug discovery.
Properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-15-6-7-16(18(11-15)28-2)21-23-19(29-26-21)12-30-20-9-8-17(24-25-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXCKQLXGDTHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the pyridazine ring through cyclization reactions. The oxadiazole moiety is introduced via a condensation reaction with appropriate reagents. The final step involves the formation of the sulfanyl linkage, often achieved through thiolation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole moiety to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The oxadiazole moiety can participate in hydrogen bonding and other non-covalent interactions, while the bromophenyl group can engage in π-π stacking interactions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity and Bioactivity :
- The 3-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the 3-methoxyphenyl analog . Bromine’s hydrophobic character may enhance membrane permeability, whereas methoxy groups improve solubility.
- The 2,4-dimethoxyphenyl substituent on the oxadiazole ring provides moderate electron-donating effects, contrasting with the 3-trifluoromethylphenyl group in the analog from , which introduces strong electronegativity and metabolic stability .
Structural Motifs and Functional Potential: Sulfanyl-linked oxadiazole-pyridazine hybrids (common in both the target compound and ’s analog) are associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets. The sulfonate ester in ’s compound demonstrates anti-inflammatory applications, suggesting that sulfanyl or sulfonate groups on pyridazine cores are versatile pharmacophores .
Synthetic Challenges :
- The target compound’s synthesis likely requires precise control over thiolation steps, whereas sulfonate derivatives (e.g., ) are synthesized via simpler acylations.
Research Findings and Implications
- The bromophenyl group may confer selectivity for bromodomain-containing proteins .
- Metabolic Stability : The dimethoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to trifluoromethyl-substituted analogs, as seen in preclinical studies of similar compounds .
Biological Activity
The compound 3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyridazine core substituted with various functional groups that may influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
-
Antimicrobial Activity
- A study evaluated the antimicrobial properties of similar compounds with oxadiazole moieties. These compounds exhibited significant activity against various bacterial strains, suggesting that derivatives of this class may also show antimicrobial properties .
- The minimum inhibitory concentration (MIC) for active derivatives was reported to be as low as 0.22 μg/mL for certain analogs, indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity
- Compounds incorporating oxadiazole structures have been studied for their anticancer effects. For instance, derivatives of oxadiazole demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Specific studies have shown that compounds similar to the target molecule can inhibit tumor growth in vitro and in vivo models .
-
Mechanistic Insights
- The biological mechanisms underlying the activity of these compounds often involve inhibition of critical enzymes or pathways in microbial and cancer cells. For example, some derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
-
Case Study 1: Antimicrobial Evaluation
A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, highlighting the potential for similar oxadiazole-containing compounds . -
Case Study 2: Anticancer Screening
In another study, oxadiazole derivatives were screened against multiple cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .
Table 1: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
